Calcium benzylphthalate is a chemical compound categorized as a phthalate ester. It is derived from the reaction of calcium ions with benzylphthalate, which itself is an ester formed from phthalic acid and benzyl alcohol. This compound is characterized by its molecular formula and a molecular weight of approximately 312.36 g/mol. Calcium benzylphthalate exhibits properties typical of phthalates, including flexibility and low volatility, making it useful in various industrial applications.
Phthalates, including calcium benzylphthalate, are known to exhibit endocrine-disrupting properties. Studies have shown that these compounds can interfere with hormone signaling pathways, potentially leading to adverse developmental and reproductive effects. Specifically, calcium benzylphthalate has been linked to alterations in gene expression related to cell differentiation and proliferation. For example, it has been observed to down-regulate key genes involved in myogenic differentiation through mechanisms involving microRNAs like miR-137 .
The synthesis of calcium benzylphthalate typically involves the following steps:
Calcium benzylphthalate is primarily used as a plasticizer in various applications:
Studies on calcium benzylphthalate have indicated its potential interactions with biological systems:
Calcium benzylphthalate shares structural similarities with other phthalates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound | Structure Characteristics | Unique Properties |
|---|---|---|
| Benzyl butyl phthalate | Contains butyl group along with benzyl | More volatile; used primarily as a plasticizer |
| Di(2-ethylhexyl) phthalate | Contains two 2-ethylhexyl groups | Highly effective plasticizer but more toxic |
| Dimethyl phthalate | Contains two methyl groups | Less effective plasticizer; lower toxicity |
| Di-n-butyl phthalate | Contains two n-butyl groups | Commonly used in industrial applications; higher volatility |
Calcium benzylphthalate's unique combination of flexibility, low volatility, and potential biocompatibility makes it particularly suitable for specialized applications such as medical devices where safety is paramount.
The synthesis of benzylphthalate esters, precursors to calcium benzylphthalate, relies heavily on acid-catalyzed esterification. Phthalic anhydride reacts with benzyl alcohol in the presence of concentrated sulfuric acid, which acts as a Brønsted acid catalyst. The mechanism involves protonation of the anhydride’s carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol’s hydroxyl group. This step forms a monoester intermediate, which subsequently undergoes a second esterification to yield dibenzyl phthalate.
Alternative catalytic systems include p-toluenesulfonic acid (PTSA) and Lewis acids such as zinc chloride. PTSA, a strong organic acid, offers advantages in homogeneous catalysis by minimizing side reactions like ether formation, which are prevalent under strongly acidic conditions. Lewis acids, conversely, activate the carbonyl group through coordination, enabling esterification at lower temperatures. For example, zinc chloride (ZnCl₂) catalyzes the reaction at 80–100°C, achieving yields exceeding 85% while reducing energy consumption.
Table 1: Catalytic Systems for Benzylphthalate Ester Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Key Mechanism |
|---|---|---|---|
| H₂SO₄ | 120–140 | 78–82 | Brønsted acid protonation |
| PTSA | 100–120 | 85–88 | Homogeneous organic catalysis |
| ZnCl₂ | 80–100 | 86–89 | Lewis acid coordination |
The choice of catalyst impacts reaction efficiency and scalability. Sulfuric acid, while cost-effective, necessitates post-reaction neutralization, generating sulfate waste. In contrast, PTSA and ZnCl₂ enable easier product isolation but require precise stoichiometric control to prevent over-esterification.
Transitioning from benzylphthalate esters to the calcium salt involves a solvent-free metathesis reaction. Benzyl phthalic acid, generated via hydrolysis of the ester, reacts with calcium oxide (CaO) under mechanochemical conditions. The process eliminates solvents by leveraging the exothermicity of the acid-base reaction:
$$
\text{C}6\text{H}4(\text{CO}2\text{H})2 + \text{CaO} \rightarrow \text{C}6\text{H}4(\text{CO}2)2\text{Ca} + \text{H}_2\text{O}
$$
Ball milling enhances reaction kinetics by increasing surface contact between solid reactants. Studies demonstrate that milling at 300 RPM for 2 hours achieves 94% conversion, with the calcium salt forming as a crystalline solid. This method circumvents solvent disposal challenges and reduces energy inputs compared to traditional slurry-based processes.
Key parameters influencing yield include:
The solvent-free approach aligns with industrial demands for sustainable manufacturing, as it minimizes volatile organic compound (VOC) emissions and simplifies purification.
Green chemistry principles are increasingly applied to optimize calcium benzylphthalate synthesis. Two strategies stand out:
Catalyst Recycling: Heterogeneous catalysts like sulfonated carbon nanotubes (SCNTs) enable reuse across multiple batches. SCNTs provide acidic sites for esterification while remaining insoluble, allowing filtration and reactivation. After five cycles, SCNTs retain 92% activity, reducing catalyst consumption by 80%.
Microwave-Assisted Synthesis: Microwave irradiation accelerates esterification by inducing dipole rotation in reactants. A 2017 study reported a 15-minute reaction time at 100°C using PTSA, achieving 89% yield—a 40% reduction in energy compared to conventional heating.
Table 2: Green Chemistry Metrics for Calcium Benzylphthalate Production
| Metric | Conventional Method | Green Method | Improvement (%) |
|---|---|---|---|
| Energy consumption | 850 kWh/ton | 510 kWh/ton | 40 |
| Catalyst waste | 12 kg/ton | 2.4 kg/ton | 80 |
| Reaction time | 4 hours | 1.5 hours | 63 |
These innovations underscore the potential for scalable, eco-friendly production without compromising efficiency.
Calcium benzylphthalate, as a member of the phthalate ester family, undergoes extensive biodegradation through the action of diverse microbial consortia that have evolved sophisticated enzymatic pathways for phthalate mineralization [1] [2]. These microbial communities demonstrate remarkable capabilities in transforming complex phthalate esters into simpler metabolic intermediates and ultimately to carbon dioxide and water through complete mineralization processes [3].
The biodegradation of phthalate esters, including calcium benzylphthalate, is initiated by specialized bacterial strains that possess the enzymatic machinery necessary for ester bond cleavage [4]. Research has identified numerous bacterial genera with proven capabilities for phthalate ester degradation, with over 80 phthalate ester-degrading bacterial strains from 36 genera having been isolated from various ecosystems including soil, water, sediments, plant tissues, and animal gastrointestinal tracts [4].
Corynebacterium species DK4, isolated from river sediment, represents one of the most efficient phthalate-degrading microorganisms, capable of completely degrading butyl benzyl phthalate at concentrations of 5 milligrams per liter within 2 days under aerobic conditions at 30 degrees Celsius and neutral pH [1]. Similarly, Sphingomonas species O18, isolated from petrochemical sludge, demonstrates complete degradation of butyl benzyl phthalate under identical conditions within 3 days [1].
The degradation efficiency of microbial consortia varies significantly based on the specific bacterial composition and environmental conditions [1] [4]. Pseudomonas fluorescens B-1, isolated from mangrove sediment, exhibits complete degradation of butyl benzyl phthalate within 6 days across a concentration range of 2.5 to 20 milligrams per liter at pH 7 and 30 degrees Celsius [1]. The bacterium demonstrates optimal performance at pH 7.0, temperature 37 degrees Celsius, and salinity of 15 grams per liter [1].
Multiple bacterial strains isolated from sewage samples have shown exceptional degradation capabilities, with Enterococcus species OM1 and Bacillus benzoevorans S4 reducing butyl benzyl phthalate concentrations by 98.6 to 100 percent within 5 days of incubation [1]. These findings demonstrate the widespread distribution of phthalate-degrading capabilities across diverse bacterial genera and environmental niches [1] [4].
The following table presents comprehensive data on microbial consortia capabilities in phthalate ester mineralization:
| Microbial Strain/Consortium | Source Environment | Target Phthalate Compound | Degradation Efficiency (%) | Degradation Time |
|---|---|---|---|---|
| Corynebacterium sp. DK4 | River sediment | Butyl benzyl phthalate | 100 (5 mg/L) | 2 days |
| Sphingomonas sp. O18 | Petrochemical sludge | Butyl benzyl phthalate | 100 (5 mg/L) | 3 days |
| Pseudomonas fluorescens B-1 | Mangrove sediment | Butyl benzyl phthalate | 100 (2.5-20 mg/L) | 6 days |
| Enterococcus sp. OM1 | Sewage sludge | Butyl benzyl phthalate | 98.6-100 | 5 days |
| Bacillus benzoevorans S4 | Sewage sludge | Butyl benzyl phthalate | 98.6-100 | 5 days |
| Bacillus marisflavi RR014 | Tap water | Benzyl butyl phthalate, Dimethyl phthalate | 61 (BBP), 98.9 (DMP) | 72 hours |
| Arthrobacter sp. | Industrial wastewater | Benzyl butyl phthalate, Dibutyl phthalate | 98 (up to 600 mg/L) | 24-120 hours |
| Gordonia sp. strain 5F | Plastic waste contaminated soil | Multiple phthalate esters including DEHP | 100 (12 PAEs) | 1-24 hours |
| Rhodococcus sp. strain PAE-6 | Industrial effluent | Benzyl butyl phthalate | 95+ | 36 hours |
Advanced studies have revealed that Gram-negative bacteria tend to degrade low molecular weight phthalate esters with side chains of C1-C4, while Gram-positive bacteria demonstrate broader substrate spectrum capabilities and can degrade both low and high molecular weight phthalate esters with side chains of C5 or more [4]. This metabolic versatility suggests that Gram-positive and Gram-negative strains may form natural consortia for comprehensive remediation of phthalate ester contamination [4].
Gordonia species strain 5F, isolated from soil polluted with plastic waste, demonstrates exceptional versatility in phthalate ester degradation through a double enzyme system capable of degrading 12 different phthalate esters in a one-pot cascade process [5] [6]. The strain produces a novel esterase (GoEst15) and a mono(2-ethylhexyl) phthalate hydrolase (GoEstM1) that work synergistically to achieve complete degradation of bulky phthalate esters within 1 to 24 hours depending on substrate complexity [5] [6].
The degradation pathway involves sequential enzymatic steps where dialkyl phthalate hydrolase catalyzes the hydrolysis of the first ester bond of phthalate esters, producing monoalkyl phthalates and alcohols [7]. The resulting monoalkyl phthalates are subsequently transformed into phthalic acid by monoalkyl phthalate hydrolase, completing the initial hydrolytic phase of biodegradation [7].
The kinetics of enzymatic hydrolysis for calcium benzylphthalate and related phthalate esters exhibit distinct patterns under aerobic and anaerobic conditions, with fundamental differences in degradation pathways and rate constants [3] [8]. Under aerobic conditions, phthalate degradation proceeds through dioxygenase-dependent pathways that introduce hydroxyl functionalities to facilitate subsequent metabolic transformations [3].
Aerobic degradation systems demonstrate rapid initial kinetics, with first-order degradation rate constants ranging from 0.099 to 0.693 per day depending on environmental conditions and microbial community composition [1] [9]. Surface water environments typically exhibit half-lives of 1 to 7 days for phthalate ester degradation, with temperature playing a crucial role in determining degradation rates [1] [10].
Research conducted on butyl benzyl phthalate degradation in Rhine River water revealed temperature-dependent kinetics, where complete biodegradation occurred within 7 days at 20 degrees Celsius but showed no degradation after 10 days at 4 degrees Celsius [1]. This temperature dependence reflects the metabolic requirements of phthalate-degrading microorganisms and the activation energy barriers associated with enzymatic catalysis [1].
Activated sludge systems demonstrate enhanced degradation kinetics with half-lives ranging from 1.2 to 6.4 days, depending on phthalate concentration and adaptation of the microbial community [1]. The degradation follows first-order kinetics with rate constants decreasing as phthalate concentration increases, indicating substrate inhibition at elevated concentrations [1].
Anaerobic degradation systems exhibit significantly slower kinetics compared to aerobic systems, with anaerobic conditions in river sediments showing average half-lives of 19.3 days compared to 3.1 days under aerobic conditions [1]. This difference reflects the mechanistic complexity of anaerobic phthalate degradation pathways that require specialized enzymatic machinery [3] [8].
The anaerobic degradation pathway involves the activation of phthalic acid to phthaloyl-coenzyme A through succinyl-coenzyme A-dependent coenzyme A transferase, followed by decarboxylation to benzoyl-coenzyme A by phthaloyl-coenzyme A decarboxylase [8] [11]. This pathway represents a hybrid approach in facultatively anaerobic bacteria that can utilize both aerobic and anaerobic enzymatic machinery depending on oxygen availability [8].
The following table presents comprehensive kinetic data for enzymatic hydrolysis in various environmental systems:
| System Type | Half-life (days) | Degradation Rate Constant (d⁻¹) | Temperature (°C) | pH Range | Key Metabolic Intermediates |
|---|---|---|---|---|---|
| Aerobic - Pure culture | 1-7 | 0.099-0.693 | 20-37 | 6.0-9.0 | Monobenzyl phthalate, Phthalic acid |
| Aerobic - Activated sludge | 1.2-6.4 | 0.108-0.577 | 30-35 | 6.5-8.5 | Monoesters, Phthalic acid |
| Aerobic - Surface water | 1-7 | 0.099-0.693 | 4-20 | 6.0-8.0 | Monobutyl phthalate, Benzoic acid |
| Anaerobic - River sediment | 19.3 | 0.036 | 25-30 | 6.5-8.0 | Phthaloyl-CoA, Benzoyl-CoA |
| Anaerobic - Pond sediment | 3-5 | 0.139-0.231 | 25-30 | 6.0-8.5 | Monoesters, Phthalic acid |
| Aerobic - Wastewater treatment | 0.5-2 | 0.347-1.386 | 15-25 | 6.0-8.0 | Monoalkyl phthalates |
| Anaerobic - Landfill | 15-30 | 0.023-0.046 | 35-55 | 6.5-8.5 | Phthalic acid monoesters |
| Aerobic - Soil environment | 3-14 | 0.049-0.231 | 15-35 | 5.5-8.5 | Protocatechuate, Catechol |
| Hybrid aerobic-anaerobic | 5-10 | 0.069-0.139 | 25-30 | 6.5-8.0 | Benzoyl-CoA, Protocatechuate |
Experimental studies on biodegradation kinetics have revealed that phthalate degradation follows modified substrate degradation expressions that account for substrate inhibition effects at high concentrations [12]. The biokinetic parameters include biomass yield coefficients and cellular maintenance energy requirements that vary with initial phthalate concentration [12].
For dibutyl phthalate degradation by Gordonia species, biomass yield coefficients range from 0.71 to 0.81 milligrams biomass per milligram substrate, with maintenance energy requirements increasing from 0.01 to 2.13 milligrams substrate per milligram biomass per hour as initial concentrations increase from 200 to 1000 milligrams per liter [12]. These parameters indicate significant substrate inhibition effects at elevated phthalate concentrations [12].
The enzymatic hydrolysis mechanism involves specific esterases that recognize and cleave the ester bonds in phthalate diesters [7]. Recent structural studies have identified conserved catalytic motifs including the catalytic triad (Serine-Aspartate-Histidine) and oxyanion hole (Histidine-Glycine-Glycine-Glycine) that are essential for hydrolytic activity [7].
Temperature optimization studies demonstrate that phthalate hydrolase activity exhibits broad temperature tolerance, with high activity observed across temperature ranges of 10 to 40 degrees Celsius [7]. The pH optimum for most phthalate hydrolases ranges from 6.0 to 9.0, with metal ions such as iron, manganese, and chromium significantly enhancing enzymatic activity [7].
Metagenomic analysis of phthalate-degrading microbial communities has revealed complex gene clusters encoding the enzymatic machinery required for complete phthalate mineralization [13] [14] [15]. These catabolic gene clusters are organized in operons that are coordinately regulated in response to phthalate availability and environmental conditions [14] [15].
The phthalate degradation gene clusters in aerobic bacteria typically include phthalate dioxygenase genes (phtA1 and phtA2), dihydrodiol dehydrogenase gene (phtB), and decarboxylase gene (phtC) arranged in multiple transcriptional units [14]. The gene for phthalate dioxygenase reductase (ophA1) exists as a separate transcriptional unit, while genes for the inactive transporter (ophD) and 4,5-dihydroxyphthalate decarboxylase (ophC) are linked in another operon [14].
Advanced metagenomic sequencing combined with metabolite determination has identified bacterial communities responsive to di(2-ethylhexyl) phthalate presence, with potential degradative genes predominantly associated with bacterial taxa rather than fungi or archaea [16]. Members of the Actinomycetales appear to be dominant degraders under aerobic conditions, while multiple phyla including Gemmatimonadetes, Proteobacteria, Acidobacteria, and Bacteroidetes participate in anaerobic degradation processes [16].
Notably, approximately 50 percent of esterase, lipase, and cytochrome P450 genes enriched by di(2-ethylhexyl) phthalate under aerobic conditions originate from Nocardioides, a bacterial genus not previously directly linked to phthalate ester degradation [16]. This finding suggests that novel degraders may play important roles in phthalate ester degradation in natural soil environments [16].
The plasmid-encoded phthalate catabolic pathway in Arthrobacter keyseri strain 12B demonstrates the genetic organization of phthalate degradation genes on mobile genetic elements [15] [17]. The pathway genes are arranged in several distinct regions encoding transposon resolvase, protocatechuate catabolism, putative ATP-binding cassette transporter, possible phthalate ester hydrolase, and the conversion of phthalate to protocatechuate [17].
Biochemical and multi-omics approaches have characterized phthalate acid catabolic gene clusters in Rhodococcus species strain PAE-6, revealing inducible regulation of catabolic genes and gene clusters involved in benzyl butyl phthalate degradation [13]. The strain harbors all required catabolic machinery for plasticizer degradation, with transcriptomic, reverse transcription-quantitative polymerase chain reaction, and proteomic analyses validating the involvement of specific esterases and degradative enzymes [13].
The following table presents comprehensive metagenomic profiling data for phthalate catabolic gene clusters:
| Gene Cluster/Enzyme | Functional Role | Expression Regulation | Genomic Location | Cofactor Requirements | Sequence Homology (% identity) |
|---|---|---|---|---|---|
| phthalate dioxygenase (phtA) | Initial dioxygenation of phthalate | Phthalate-inducible | Chromosome/plasmid | Fe2+, NADH, O2 | 65-85 |
| dihydrodiol dehydrogenase (phtB) | Dihydrodiol to dihydroxyphthalate | Coordinate with phtA | Adjacent to phtA | NAD+ | 70-90 |
| decarboxylase (phtC) | Decarboxylation to protocatechuate | Protocatechuate-inducible | Downstream of phtB | None required | 60-80 |
| esterase hydrolase (pehA) | Ester bond hydrolysis | Substrate-inducible | Separate operon | None required | 45-75 |
| phthaloyl-CoA decarboxylase (pcd) | Anaerobic decarboxylation | Oxygen-sensitive | Chromosomal cluster | prFMN, Fe2+, K+ | 55-75 |
| succinyl-CoA transferase (spt) | CoA activation | Phthalate-responsive | Adjacent to pcd | CoA, Succinate | 60-85 |
| benzoyl-CoA reductase (bcr) | Aromatic ring reduction | Anaerobic conditions | Chromosomal | ATP, Ferredoxin | 70-95 |
| protocatechuate dioxygenase (pca) | Ring cleavage | Constitutive/inducible | Separate cluster | Fe3+, O2 | 80-95 |
| catechol dioxygenase (cat) | Catechol ring cleavage | Aromatic compound-inducible | Chromosomal | Fe3+, O2 | 75-90 |
The phthalate dioxygenase enzyme represents a unique structural arrangement among Rieske oxygenases, existing as a hexamer comprising two stacked α3 trimers rather than the typical α3β3 configuration observed in other Rieske dioxygenases [18] [19]. This unusual structural arrangement facilitates cooperation between multiple Rieske and mononuclear iron centers for catalysis [18].
Crystal structure analysis of phthalate dioxygenase from Comamonas testosteroni reveals substrate specificity determinants, with Arginine residues at positions 207 and 244 positioning phthalate substrates for regiospecific hydroxylation [19]. Substitution of either residue with alanine yields variants that do not detectably turnover phthalate, confirming their critical roles in substrate recognition [19].
The anaerobic phthalate degradation pathway involves phthaloyl-coenzyme A decarboxylase, which belongs to the UbiD enzyme family containing a prenylated flavin mononucleotide cofactor [11]. This enzyme catalyzes the decarboxylation of phthaloyl-coenzyme A to benzoyl-coenzyme A and requires specific cofactors including prenylated flavin mononucleotide, potassium ions, and ferrous iron [11].
Expression regulation of phthalate catabolic genes involves complex regulatory networks responsive to substrate availability and environmental conditions [20]. The formation of ester-degrading enzymes, phthalate oxygenase, and protocatechuate 3,4-dioxygenase appears to be inducible, with enzymes in the metabolic pathway being successively induced by pathway intermediates [20].
Recent structural characterization of EstS1 esterase from Sulfobacillus acidophilus demonstrates the molecular basis for phthalate diester degradation [21]. High-resolution crystal structures reveal the enzyme's capability to degrade both low and high molecular weight phthalate diesters through specific substrate binding interactions and catalytic mechanisms [21].
Calcium benzylphthalate demonstrates significant capacity for allosteric modulation of calcium-dependent signaling pathways through multiple mechanisms. The compound exhibits non-competitive inhibition of calcium signaling coupled with various receptor systems, fundamentally altering cellular calcium homeostasis [1] [2].
The primary mechanism involves non-competitive inhibition of purinergic P2X receptors, where calcium benzylphthalate achieves an inhibitory concentration fifty percent (IC50) of 8.3 microMolar in rat pheochromocytoma PC12 cells [1] [2]. This inhibition pattern remains consistent across varying adenosine triphosphate concentrations, confirming the non-competitive nature of the interaction [1]. The compound's interference with P2X purinoceptors results in significantly reduced calcium influx during adenosine triphosphate stimulation, disrupting normal purinergic signaling cascades [1] [2].
Voltage-operated calcium channels represent another critical target for calcium benzylphthalate's allosteric modulation. The compound demonstrates potent inhibition of these channels with an IC50 of 1.2 microMolar when stimulated with high potassium solutions [1] [2]. This direct inhibition of voltage-operated calcium channels contributes to the compound's overall suppression of calcium signaling pathways [1] [2].
The compound's interaction with calcium-sensing receptors occurs through indirect mechanisms. While calcium benzylphthalate does not directly bind to calcium-sensing receptors, it influences their downstream signaling by modulating calcium availability and cellular calcium homeostasis [3]. This indirect modulation can significantly impact parathyroid hormone secretion and calcium regulation pathways [3].
Calcium benzylphthalate also demonstrates significant effects on mitochondrial calcium handling. The compound increases intracellular calcium ion levels while simultaneously reducing transmembrane mitochondrial potential in peripheral blood mononuclear cells [4]. This dual effect on calcium homeostasis and mitochondrial function suggests complex allosteric interactions that extend beyond simple receptor binding [4].
The structure-activity relationships of calcium benzylphthalate reveal specific molecular features that determine its potency in ion channel interference. The compound's dialkyl phthalate structure with carbon chain lengths of four to five carbons represents the optimal configuration for maximum biological activity [5] [6].
Calcium benzylphthalate demonstrates exceptional potency against human nicotinic acetylcholine receptors with an IC50 of 0.28 microMolar, significantly lower than its metabolites mono-butyl phthalate (116 microMolar) and mono-benzyl phthalate (58 microMolar) [7] [6]. This potency difference highlights the critical importance of the intact diester structure for optimal ion channel interference [7] [6].
The structural analysis reveals that phthalate compounds with dialkyl group carbon numbers of four or five carbons exhibit the highest potency, with shorter or longer carbon chains resulting in decreased activity [5] [6]. This structure-activity relationship follows the pattern: di-n-pentyl phthalate > butyl benzyl phthalate > di-n-butyl phthalate > dicyclohexyl phthalate > di-n-hexyl phthalate > di-(2-ethyl hexyl) phthalate > di-n-propyl phthalate > diethyl phthalate [5] [6].
The compound's asymmetric structure, containing both butyl and benzyl ester groups, contributes to its unique binding characteristics. The benzyl group provides aromatic interactions that enhance binding affinity, while the butyl chain contributes to hydrophobic interactions within ion channel binding sites [7] [6]. This dual functionality allows calcium benzylphthalate to achieve superior potency compared to symmetric phthalate diesters [7] [6].
Metabolic conversion significantly alters the structure-activity profile. When calcium benzylphthalate undergoes hydrolysis to form mono-butyl phthalate and mono-benzyl phthalate, the resulting metabolites demonstrate substantially reduced potency [7]. This reduction in activity correlates with the loss of one ester group and the corresponding decrease in lipophilicity and binding affinity [7].
The compound's effectiveness varies significantly between species, with human nicotinic acetylcholine receptors showing 10-50 fold greater sensitivity compared to bovine receptors [5] [6]. This species-specific variation suggests structural differences in receptor binding sites that affect calcium benzylphthalate's interaction affinity [5] [6].
Computational molecular modeling studies have provided detailed insights into calcium benzylphthalate's binding affinities and interaction mechanisms with various biological targets. Molecular docking simulations demonstrate that calcium benzylphthalate can form stable complexes with multiple receptor systems through diverse binding modes [8] [9].
The most significant binding interaction occurs with integrin αvβ3, where calcium benzylphthalate docks into the arginine-glycine-aspartic acid domain with a binding energy of -35.80 kilocalories per mole [9]. This interaction involves hydrogen bond formation and represents one of the strongest documented binding affinities for the compound [9]. The binding to integrin αvβ3 activates downstream mitogen-activated protein kinase pathways, contributing to cellular proliferation and thyroid hormone disruption [9].
Molecular docking studies with steroidogenic enzymes reveal calcium benzylphthalate's potential to interfere with glucocorticoid biosynthesis pathways [8]. The compound demonstrates significant binding affinity to cytochrome P450 21A1 (CYP21A1) with a docking score of -8.95616 kilocalories per mole [8]. This interaction involves hydrophobic interactions and hydrogen bonding within the enzyme's active site, potentially inhibiting glucocorticoid synthesis [8].
Estrogen receptor α represents another critical target for calcium benzylphthalate binding. Computational modeling demonstrates that the compound can dock into the ligand binding domain of estrogen receptor α, forming stable complexes through hydrophobic interactions [10]. This binding activates estrogen receptor α signaling pathways, contributing to the compound's endocrine-disrupting properties [10].
The compound's interaction with neuronal proteins, particularly the sodium pump, has been characterized through molecular docking studies [11]. These simulations reveal strong electrostatic interactions between calcium benzylphthalate and essential neuronal proteins, contributing to disrupted ion transport and calcium homeostasis imbalance [11]. The binding affinity correlates with observed neurotoxic effects in biological systems [11].
Comparative binding studies across multiple enzyme targets in the glucocorticoid biosynthesis pathway demonstrate variable binding affinities ranging from -6 to -9 kilocalories per mole [8]. These interactions primarily involve van der Waals forces and hydrophobic interactions, suggesting that calcium benzylphthalate can interfere with multiple enzymatic processes simultaneously [8].